(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Catalog No.
S776794
CAS No.
97534-82-2
M.F
C12H13NO5
M. Wt
251.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxyli...

CAS Number

97534-82-2

Product Name

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

IUPAC Name

(4S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

InChI

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1

InChI Key

XRRRGBIMHQARMF-JTQLQIEISA-N

SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1[C@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (CAS 97534-82-2), commonly known as (S)-Z-oxaproline or unsubstituted oxazolidine-4-carboxylic acid, is a specialized chiral building block and pseudoproline surrogate. In peptide synthesis, it functions as a structure-disrupting amino acid that prevents beta-sheet aggregation and self-association during chain elongation. Unlike standard proline, the oxazolidine ring introduces an oxygen heteroatom that alters local polarity and hydrogen-bonding capacity. The benzyloxycarbonyl (Z or Cbz) protecting group provides an orthogonal deprotection pathway via catalytic hydrogenation, making this compound a critical procurement choice for complex, multi-segment peptide ligations, peptidomimetic drug discovery, and the synthesis of aggregation-prone sequences where standard Fmoc/Boc strategies or natural proline fail to yield high-purity products [1].

Substituting this compound with either natural Z-Pro-OH or 2,2-dimethyl pseudoprolines fundamentally alters the structural and synthetic outcome of the target peptide. Natural proline lacks the aggregation-disrupting physicochemical properties of the oxazolidine ring, often leading to severe coupling kinetic drops and low yields in 'difficult' peptide sequences. More importantly, substituting with the widely available 2,2-dimethyl oxazolidine-4-carboxylic acid derivatives will force the preceding amide bond into a rigid cis conformation (>90% cis). The unsubstituted target compound is specifically required to maintain a natural trans amide bond preference (~80-90% trans), acting as a true structural surrogate for trans-proline. Furthermore, replacing the Z-group with standard Fmoc or Boc removes the ability to perform orthogonal neutral-pH deprotection, which is strictly required when handling highly acid- or base-sensitive peptide segments [1].

Amide Bond Conformational Control: Trans vs. Cis Preference

Unsubstituted oxazolidine-4-carboxylic acid derivatives exhibit a strong preference for the trans amide conformation, closely mimicking natural proline. NMR studies and thermodynamic calculations demonstrate that unsubstituted oxazolidines maintain approximately an 80-90% trans population (ΔG ~0.5 kcal/mol for the cis-trans equilibrium). In stark contrast, 2,2-dimethylated pseudoprolines sterically force the backbone into a >90% cis conformation. This stereoelectronic distinction means that the unsubstituted target compound must be procured when the synthetic goal is to disrupt aggregation without artificially inducing a beta-turn or cis-proline kink in the peptide backbone [1].

Evidence DimensionAmide bond trans/cis population ratio
Target Compound Data~80-90% trans conformation (unsubstituted oxazolidine)
Comparator Or Baseline2,2-Dimethyl oxazolidine derivatives (>90% cis conformation)
Quantified DifferenceTarget maintains natural trans-preference; comparator flips to >90% cis
ConditionsNMR conformational analysis of model peptides in solution

Buyers must select the unsubstituted oxazolidine to preserve a natural extended trans-proline conformation while still gaining the synthesis benefits of a pseudoproline.

Orthogonal Deprotection via Catalytic Hydrogenation

The benzyloxycarbonyl (Z) protecting group on the target compound provides a strictly orthogonal deprotection axis compared to standard solid-phase peptide synthesis (SPPS) protecting groups. The Z-group is quantitatively cleaved via catalytic hydrogenation (e.g., H2 over Pd/C) under neutral conditions. This is completely orthogonal to Fmoc (which requires 20% piperidine/base) and Boc (which requires 95% TFA/acid). For the synthesis of branched peptidomimetics, cyclic peptides, or multi-segment ligations where intermediate fragments contain highly acid- or base-sensitive moieties, the Z-protected oxaproline allows for selective unmasking of the secondary amine without premature cleavage of the peptide from the resin or degradation of other protecting groups[1].

Evidence DimensionDeprotection conditions and orthogonality
Target Compound DataCleaved at neutral pH via catalytic hydrogenation (H2, Pd/C)
Comparator Or BaselineFmoc-protected analogs (requires strong base) or Boc-protected analogs (requires strong acid)
Quantified Difference100% orthogonal to acid/base sensitive pathways
ConditionsMulti-segment peptide synthesis and selective side-chain deprotection

Procuring the Z-protected variant is mandatory for synthetic routes where standard acid or base deprotection would destroy the target molecule or intermediate.

Enhanced Solvation and Aggregation Disruption

The incorporation of oxazolidine-4-carboxylic acid derivatives dramatically alters the polarity and solvation of protected peptide segments. Chromatographic data shows that oxazolidine-containing dipeptides elute at retention times similar to free Fmoc-amino acids on RP-HPLC, indicating significantly higher polarity than conventionally protected (e.g., tBu or Trt) serine or threonine residues. This increased polarity, combined with the structural kink introduced by the oxazolidine ring, prevents inter-chain beta-sheet aggregation during SPPS. In the synthesis of 'difficult peptides,' replacing standard residues with pseudoprolines can increase crude coupling yields from <10% to >80% by maintaining the growing peptide chain in a highly solvated, reactive state [1].

Evidence DimensionCrude synthesis yield and fragment solvation
Target Compound DataHigh solvation; prevents beta-sheet aggregation; enables >80% yields in difficult sequences
Comparator Or BaselineStandard linear Ser/Thr/Pro sequences (<10% yield in highly aggregating sequences)
Quantified DifferenceMajor increase in coupling efficiency and crude purity
ConditionsSolid-phase synthesis of highly aggregating 'difficult' peptide sequences

Industrial peptide manufacturers procure pseudoprolines to rescue the synthesis of long or aggregation-prone sequences that fail using standard amino acids.

Synthesis of Trans-Conformation Peptidomimetics

Because the unsubstituted oxazolidine ring strongly favors the trans amide bond (unlike 2,2-dimethyl variants), this compound is the optimal building block for designing peptidomimetics where an extended backbone conformation is required for receptor binding. It acts as a direct structural surrogate for natural proline while offering altered hydrogen-bonding and lipophilicity profiles [1].

Orthogonal Multi-Segment Peptide Ligation

The Z-protecting group allows for selective, neutral-pH deprotection via catalytic hydrogenation. This makes the compound ideal for convergent peptide synthesis, where multiple peptide fragments are synthesized separately and ligated. It allows chemists to selectively unmask the oxazolidine nitrogen without disturbing acid-labile (Boc/tBu) or base-labile (Fmoc) protecting groups on the same fragment [2].

Rescue of 'Difficult' Aggregation-Prone Peptide Sequences

In commercial solid-phase peptide synthesis (SPPS), certain sequences form insoluble beta-sheets that halt chain elongation. Incorporating this oxazolidine-based pseudoproline disrupts these secondary structures, significantly enhancing solvation and coupling kinetics, thereby rescuing the synthesis and dramatically improving final crude purity and yield [3].

XLogP3

1

Dates

Last modified: 08-15-2023

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